4-[Benzo(b)thiophen-2-yl]-2-fluorophenol
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Overview
Description
4-[Benzo(b)thiophen-2-yl]-2-fluorophenol is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzo(b)thiophen-2-yl]-2-fluorophenol typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, where 2-iodothiophenol is reacted with phenylacetylene in the presence of a palladium catalyst to form the benzothiophene core . The fluorophenol moiety can then be introduced through further functionalization reactions.
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale palladium-catalyzed coupling reactions due to their efficiency and high yields. The reaction conditions are optimized to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
4-[Benzo(b)thiophen-2-yl]-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The fluorophenol moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-[Benzo(b)thiophen-2-yl]-2-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-2-fluorophenol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-boronic acid: Used in similar synthetic applications and has comparable chemical properties.
2-Phenylbenzothiophene: Another benzothiophene derivative with applications in medicinal chemistry and materials science.
Uniqueness
4-[Benzo(b)thiophen-2-yl]-2-fluorophenol is unique due to the presence of both the benzothiophene and fluorophenol moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FOS/c15-11-7-10(5-6-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIXZSSWPLLITL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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